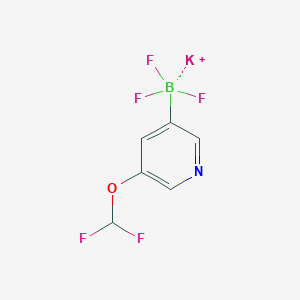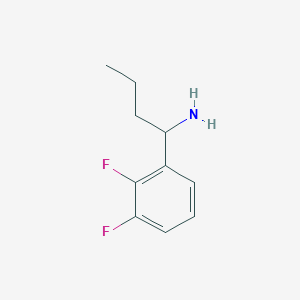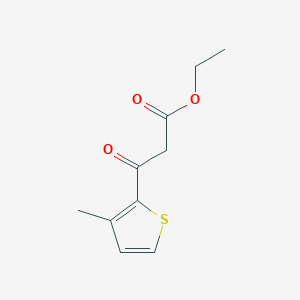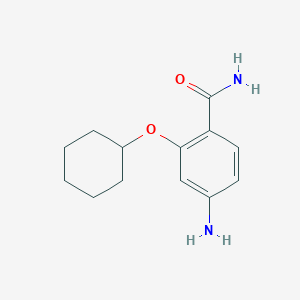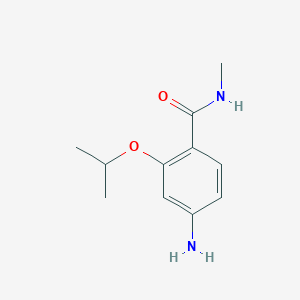![molecular formula C11H8BrNOS B1400012 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone CAS No. 1342048-23-0](/img/structure/B1400012.png)
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone
描述
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromine-substituted phenyl group attached to the thiazole ring, making it a unique and interesting molecule for various chemical and biological studies.
作用机制
Target of Action
Compounds containing a thiazole ring, such as this one, are known to interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop certain biochemical pathways, leading to various downstream effects.
生化分析
Biochemical Properties
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its unique structure. The thiazole ring allows it to participate in electrophilic aromatic substitution reactions, which are crucial in various biochemical pathways . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The bromophenyl group can form halogen bonds with proteins, influencing their structure and function. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit transcription factors, thereby regulating the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and halogen bonding . These interactions can lead to conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound in biochemical and cellular studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The interaction of this compound with cofactors, such as NADPH, is essential for its metabolism. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation in specific tissues can influence its activity and function. For example, its distribution in the liver can affect its metabolism and detoxification, while its presence in other tissues can modulate local biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For instance, the presence of this compound in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone typically involves the reaction of 3-bromoacetophenone with thioamide derivatives under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) at room temperature. This reaction facilitates the formation of the thiazole ring through cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反应分析
Types of Reactions
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-(3-Bromo-phenyl)-thiazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-[2-(4-Bromo-phenyl)-thiazol-4-yl]-ethanone: Similar structure but with the bromine atom in a different position, which can affect its reactivity and biological activity.
1-[2-(3-Chloro-phenyl)-thiazol-4-yl]-ethanone: Substitution of bromine with chlorine can lead to different chemical and biological properties.
Uniqueness
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone is unique due to the specific positioning of the bromine atom and the presence of the ethanone group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c1-7(14)10-6-15-11(13-10)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQDEDECUFKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


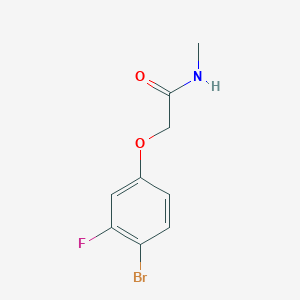
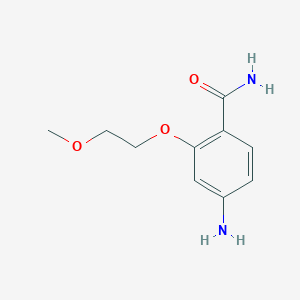
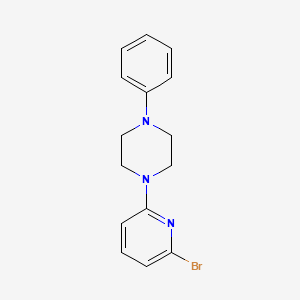


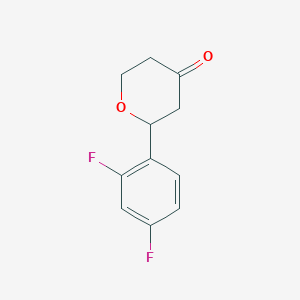
![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
